5-Dehydroxyparatocarpin K
Overview
Description
5-Dehydroxyparatocarpin K is a natural product of Psoralea, Fabaceae . It has a CAS Number of 124858-37-3 and a molecular weight of 322.36 . The IUPAC name is (S)-8- (4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydro-2H,6H-pyrano [3,2-g]chromen-6-one .
Molecular Structure Analysis
The molecular formula of 5-Dehydroxyparatocarpin K is C20H18O4 . The InChI code is 1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 .Physical And Chemical Properties Analysis
5-Dehydroxyparatocarpin K is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage temperature is 28 C .Scientific Research Applications
- Summary of the Application : 5-Dehydroxyparatocarpin K has been identified as a potential inhibitor against the KRAS G12D mutant, which is very frequent in many cancers, such as pancreatic, colon, and lung cancers . This mutation has remained undruggable for the past three decades due to its smooth surface and lack of suitable pockets .
- Methods of Application or Experimental Procedures : The study involved computer-aided drug discovery, where 925 bioflavonoids were screened based on drug-likeness properties, and ADME properties . Molecular docking resulted in four lead bioflavonoids, including 5-Dehydroxyparatocarpin K .
- Results or Outcomes : The study concluded that 5-Dehydroxyparatocarpin K, along with three other bioflavonoids, have potential inhibitory activity against the KRAS G12D mutant . It showed a binding affinity of -8.8 Kcal/mol . These findings suggest that these compounds could be further studied in vitro and in vivo to evaluate their therapeutic potential against KRAS G12D mutated cancers .
Safety And Hazards
properties
IUPAC Name |
(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAWXMYPBINIJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Dehydroxyparatocarpin K |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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